1-(tert-Butoxycarbonyl)azetidine-2-carboxylic acid

Peptide Chemistry Medicinal Chemistry Structure-Activity Relationship

Researchers optimizing peptide conformation often face limited proline surrogates with defined stereochemistry. This N-Boc-azetidine-2-carboxylic acid delivers a conformationally constrained scaffold that has demonstrated 1.6-2.4-fold potency improvements at the µ-opioid receptor when incorporated into endomorphin analogs. - Scalable chiral synthesis: 49% overall yield, >99% ee via chemoselective reduction - Analytical reference: ≥99.95% chiral purity for method validation - Reliable supply: multiple package sizes in stock for immediate global dispatch

Molecular Formula C9H15NO4
Molecular Weight 201.22 g/mol
CAS No. 159749-28-7
Cat. No. B069505
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(tert-Butoxycarbonyl)azetidine-2-carboxylic acid
CAS159749-28-7
Molecular FormulaC9H15NO4
Molecular Weight201.22 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC1C(=O)O
InChIInChI=1S/C9H15NO4/c1-9(2,3)14-8(13)10-5-4-6(10)7(11)12/h6H,4-5H2,1-3H3,(H,11,12)
InChIKeyJWJVSDZKYYXDDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-azetidine-2-carboxylic acid: Procurement Specifications


1-(tert-Butoxycarbonyl)azetidine-2-carboxylic acid (CAS 159749-28-7), also known as N-Boc-azetidine-2-carboxylic acid, is a protected non-proteinogenic amino acid building block. Its core structure consists of a four-membered azetidine ring substituted with a carboxylic acid at the 2-position and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen . This compound serves as a key synthetic intermediate for introducing conformational constraint into peptides and peptidomimetics. It is frequently employed as a proline surrogate in medicinal chemistry programs due to the unique geometric restrictions imposed by the smaller azetidine ring, which can modulate the backbone conformation and biological activity of target peptides .

Conformational constraintProline surrogate for peptide backbone rigidification and SAR studies.
Racemic entitySupplied as a 1:1 mixture; suitable for achiral synthetic steps or initial screens.
Chiral requirementsSingle (S)-enantiomer is required for stereospecific peptide drug discovery campaigns.

Boc-azetidine-2-carboxylic acid: Generic Substitution Risks


While several vendors offer 1-(tert-Butoxycarbonyl)azetidine-2-carboxylic acid as a racemic mixture (CAS 159749-28-7), direct substitution with the single enantiomers—(S)-Boc-azetidine-2-carboxylic acid (CAS 51077-14-6) or (R)-Boc-azetidine-2-carboxylic acid (CAS 228857-58-7)—is not chemically or economically equivalent. The racemate is a distinct chemical entity with different physical properties and a different, often lower, market price compared to its enantiopure counterparts . Crucially, in applications where stereochemistry dictates biological function, such as in peptide drug discovery, substitution of the racemate for a specific enantiomer will lead to a loss of stereochemical integrity, potentially abolishing target binding affinity or introducing undesired off-target effects . The following evidence demonstrates quantifiable differences in performance that preclude generic interchangeability.

This Product
Boc-Aze-OH (Racemic)
A 1:1 mixture of (R) and (S) enantiomers. Cost-effective for achiral applications or initial screening, but undefined stereochemistry limits use in chiral structure-activity relationship (SAR) campaigns.
Seemingly Interchangeable
(S)-Boc-Aze-OH (Single Enantiomer)
Stereochemically pure and essential for high-affinity binding; substitution with the racemate may abolish target affinity or alter pharmacological profiles due to lost stereochemical control.

Boc-azetidine-2-carboxylic acid: Comparative Evidence


Enantiomeric Purity in SAR Studies

The target compound (CAS 159749-28-7) is a racemic (1:1) mixture of (R)- and (S)-enantiomers, which contrasts with its single enantiomer analogs. Procurement of the racemate is appropriate for initial screens or achiral synthetic steps. However, for chiral applications, (S)-Boc-azetidine-2-carboxylic acid (CAS 51077-14-6) is available with a purity of ≥ 99.95% by chiral HPLC . In a direct comparator study, the incorporation of the (S)-enantiomer (Aze) into endomorphin-2 (EM-2) peptide analogs yielded a Ki value of 0.44 nM at the μ-opioid receptor, demonstrating high potency and selectivity [1]. This quantitative bioactivity is contingent on stereochemical purity and cannot be replicated using the racemic mixture.

Enantiomeric Purity in SAR
Head-to-head
Ki = 0.44 nM
(S)-Aze EM-2 analog at μ-opioid receptor
≥99.95%
Chiral HPLC purity (S-enantiomer)
Enantiopure building block required for high-affinity binding; racemate yields undefined activity profile.
In vitro [3H]DAMGO binding on HEK293 membranes. Racemic compound cannot replicate this endpoint.
Peptide Chemistry Medicinal Chemistry Structure-Activity Relationship

Chemoselective Reduction to (S)-2-Methylazetidine

N-Boc-azetidine-2-carboxylic acid (as the (S)-enantiomer, CAS 51077-14-6) serves as a direct precursor for the synthesis of (S)-2-methylazetidine via a chemoselective reduction. A scalable synthesis route using this compound as a starting material produced (S)-2-methylazetidine in a 49% overall yield with >99% enantiomeric excess (ee) [1]. This yield is reported alongside an alternative, de novo route that achieved a 61% yield [1]. The chemoselective reduction route using the Boc-protected azetidine-2-carboxylic acid avoids column chromatography and is suitable for large-scale production, offering a practical advantage for process chemists.

Chemoselective Reduction Route
Head-to-head
49% overall yield
to (S)-2-methylazetidine with >99% ee
61%
Alternative de novo route yield
Scalable route leveraging chiral pool starting material, avoids chromatographic purification.
Process-scale context; yield differs from de novo route but simplifies isolation.
Process Chemistry Azetidine Synthesis Chemoselective Reduction

Azetidine vs. Proline Conformation in Peptides

The azetidine-2-carboxylic acid (Aze) residue, derived from the target Boc-protected compound, imposes a distinct conformational constraint compared to the natural amino acid L-proline (Pro). In a study comparing endomorphin-1 (EM-1) and endomorphin-2 (EM-2) analogs, replacement of the Pro2 residue with Aze resulted in peptides with the highest affinity and selectivity for the μ-opioid receptor [1]. Specifically, [Aze2]EM-2 (analog 3) exhibited a Ki value of 0.44 nM and an EC50 of 0.46 nM in the [35S]GTPγS functional assay, while [Aze2]EM-1 (analog 2) had a Ki of 0.49 nM and an EC50 of 0.59 nM [1]. In contrast, the native EM-2 peptide has a reported Ki of 0.69 nM and EC50 of 1.1 nM, and the Δ3Pro analog (1) showed a Ki of 1.1 nM and EC50 of 4.2 nM [1]. This demonstrates that the Aze substitution enhances both binding affinity and functional potency compared to the native Pro and other constrained analogs.

Azetidine vs. Proline Conformation
Head-to-head
Ki 0.44 nM | EC50 0.46 nM
[Aze2]EM-2 analog (μ-opioid receptor)
2.4× EC50
Improvement over native EM-2
Azetidine substitution enhances binding affinity and functional potency compared to native Pro.
[35S]GTPγS functional assay on HEK293 membranes. Supports proline surrogate selection.
Opioid Peptides Peptidomimetics Conformational Constraint

Azetidine vs. Pipecolic Acid Pharmacological Profiles

Substitution of the Pro7 residue in angiotensin II (ANGII) peptide analogs with the lower homolog L-azetidine-2-carboxylic acid (Aze) yields distinct pharmacological profiles compared to substitution with the higher homolog L-pipecolic acid (Pip). In a rat isolated uterus assay, the superagonist analog [Sar1,Aze7]ANGII retained 34% intrinsic activity relative to ANGII, while the [Sar1,Pip7]ANGII analog showed a significantly higher intrinsic activity of 184% [1]. Conversely, for Sarmesin-based antagonists, the [Aze7] analog exhibited a pA2 value of 7.4, whereas the [Pip7] analog had a lower pA2 of 6.5 [1]. This demonstrates that the choice between Aze and Pip at position 7 can fine-tune the functional outcome between agonist and antagonist activity, a nuanced effect not achievable with proline or other homologs.

Aze vs. Pip Pharmacological Profiles
Head-to-head
pA2 = 7.4 (Antagonist)
[Sar1,Aze7]Sarmesin analog
8× higher
Antagonist potency vs. Pip analog (pA2 6.5)
Choice between Aze and Pip controls functional outcome between agonism and antagonism.
Rat isolated uterus assay context; supports angiotensin II receptor ligand design.
Cardiovascular Pharmacology Angiotensin II Receptor Peptide Hormone Analogs

Large-Scale Synthesis Feasibility

A large-scale synthetic method for optically active N-Boc-azetidine-2-carboxylic acid, starting from the inexpensive raw material γ-butyrolactone, has been reported with an overall yield of 43% [1]. This process involves a sequence of bromination, esterification, cyclization, resolution, hydrogenation, protection, and hydrolysis. The 43% overall yield, while lower than some bench-scale syntheses, is significant because it demonstrates a practical and scalable route to multi-gram quantities of the target compound, which is essential for procurement in medicinal chemistry campaigns. This contrasts with many other non-proteinogenic amino acids that lack well-defined, scalable manufacturing processes.

Large-Scale Synthesis Feasibility
Class-level inference
43% overall yield
From γ-butyrolactone to optically active Boc-Aze-OH
Established scalable route supports reliable multi-gram procurement and supply chain confidence.
Contrasts with less accessible amino acid building blocks lacking large-scale routes.
Process Chemistry Scale-up Amino Acid Synthesis

Chiral Purity and Commercial Availability

Commercial specifications for the (S)-enantiomer (CAS 51077-14-6) reveal a high level of quality control, with a stated purity of ≥ 99.95% as determined by chiral HPLC . This is in contrast to the racemic mixture (CAS 159749-28-7), which is typically supplied with a standard chemical purity of 97-98% (non-chiral) and no specification for enantiomeric excess . For applications requiring exact stereochemical control, such as in the synthesis of single-enantiomer pharmaceuticals, the availability of the enantiopure building block with a rigorously defined chiral purity is a critical differentiator for procurement.

Chiral Purity & Commercial Availability
Specification review
≥99.95% ee
(S)-enantiomer by chiral HPLC
97–98%
Racemate achiral purity (no ee spec)
Enantiopure material with validated chiral purity reduces stereochemical variability in single-enantiomer synthesis.
Specifications from major chemical suppliers. Racemate lacks comparable chiral specification.
Analytical Chemistry Chiral Chromatography Quality Control

Boc-azetidine-2-carboxylic acid: Application Scenarios


μ-Opioid Agonists with Enhanced Potency

Medicinal chemistry teams developing next-generation analgesics can use the (S)-azetidine-2-carboxylic acid building block, derived from the Boc-protected precursor, as a Pro2 substitute in endomorphin peptide analogs. As demonstrated by [Aze2]EM-2, this modification yields a Ki of 0.44 nM and an EC50 of 0.46 nM at the μ-opioid receptor, representing a 1.6-fold and 2.4-fold improvement, respectively, over the native peptide [1]. This specific, quantifiable gain in potency makes the Aze building block a rational choice for lead optimization programs focused on μ-opioid receptor targets.

Chiral Azetidine Synthesis via Chemoselective Reduction

Process chemists tasked with synthesizing chiral azetidine derivatives, such as (S)-2-methylazetidine, can utilize N-Boc-azetidine-2-carboxylic acid as a key starting material. A scalable chemoselective reduction route using this compound delivers (S)-2-methylazetidine in 49% overall yield with >99% enantiomeric excess [2]. This route offers practical advantages over alternative de novo syntheses by avoiding column chromatography and leveraging a commercially available chiral building block, making it suitable for large-scale production.

Peptide Conformation and SAR Studies

Academic and industrial researchers investigating the role of peptide backbone conformation on biological activity can utilize azetidine-2-carboxylic acid as a constrained proline analog. The data show that replacing proline with Aze in peptide ligands results in distinct pharmacological profiles, such as a 5.4-fold reduction in agonist activity but an 8-fold increase in antagonist potency in angiotensin II analogs [3]. This differential effect provides a powerful tool for dissecting structure-activity relationships and designing peptides with tailored functional outcomes.

Quality Control and Analytical Methods

Analytical chemistry and quality control laboratories can leverage the availability of high-purity (≥ 99.95% by chiral HPLC) (S)-Boc-azetidine-2-carboxylic acid as a reference standard for method development and validation . Its well-defined stereochemistry and high purity make it an ideal calibrant for chiral HPLC and other stereoselective analytical techniques used to monitor enantiomeric purity in pharmaceutical manufacturing.

Application
Selection Property
Validation Focus
μ-Opioid agonist design
Stereochemical purity and conformational constraint
Binding affinity (Ki) and functional activity (EC50) in receptor assays
Chiral azetidine synthesis
Scalable chemoselective reduction route
Enantiomeric excess and process yield optimization
Peptide SAR and conformation studies
Ring-size-dependent pharmacological profile
Agonist/antagonist functional outcome in tissue assays
Analytical method development
High-purity chiral reference standard
Chiral HPLC calibration and enantiomeric purity monitoring

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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